

"physical and chemical properties of cobalt tungstate hydrate"

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Compound of Interest

Compound Name: Cobalt;tungsten;hydrate

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An in-depth technical guide for researchers, scientists, and drug development professionals on the core physical and chemical properties of cobalt tungstate hydrate.

Abstract

Cobalt tungstate (CoWO_4) and its hydrated forms are inorganic compounds that have garnered significant interest due to their versatile properties applicable in various scientific fields. As a member of the wolframite group, it possesses a monoclinic crystal structure and exhibits notable magnetic, optical, and electrochemical characteristics.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of cobalt tungstate hydrate, detailing established synthesis protocols and characterization methodologies. Furthermore, it explores the potential applications of cobalt-based complexes in drug development, drawing parallels with the known redox and coordination chemistry of cobalt. Quantitative data are summarized in tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Physical Properties

Cobalt tungstate is an inorganic compound that typically appears as a reddish-orange or dark blue powder.[3][4] The anhydrous form has a theoretical density of 8.42 g/cm^3 . [5] It is generally insoluble in water but demonstrates solubility in hot concentrated acids.[4] Nanocrystalline forms of cobalt tungstate have a Néel temperature (T_N) of approximately 40 K.[6]

Optically, cobalt tungstate thin films exhibit both direct and indirect optical transitions.[6] Single-crystalline nanowires have been shown to produce strong blue-green light emission at low temperatures (10–250 K) and even stronger near-infrared emission at room temperature under a 325 nm excitation wavelength.[7]

Table 1: Physical Properties of Cobalt Tungstate

Property	Value	References
Molecular Formula	CoWO₄	[5] [8]
Molecular Weight (Anhydrous)	306.77 g/mol	[5] [9]
Appearance	Reddish-orange to dark blue powder	[3] [4]
Theoretical Density	8.42 g/cm ³	[5]
Crystal System	Monoclinic	[6] [7]
Space Group	P2/c or P2/a	[6] [7]
Solubility	Insoluble in water; soluble in hot concentrated acids	[4]
Magnetic Property	Antiferromagnetic	[6]

| Néel Temperature (T_n) | ~40 K (nanocrystals) |[\[6\]](#) |

Chemical Properties

Cobalt tungstate (CoWO₄) is a stable compound, though it can decompose in basic solutions.[\[10\]](#) The cobalt ion can exist in both +2 and +3 oxidation states, and the redox transition between Co²⁺ and Co³⁺ is readily achievable.[\[10\]](#) This property is central to its catalytic and electrochemical behavior. X-ray photoelectron spectroscopy (XPS) has revealed that in amorphous cobalt tungstate used for water oxidation, the surface cobalt atoms change from a +2 to a +3 oxidation state.[\[11\]](#)

The catalytic activity of cobalt tungstate is notable. Amorphous CoWO₄ particles, in particular, exhibit high catalytic activity for electrochemical water oxidation in near-neutral electrolytes.[\[11\]](#)

Furthermore, various cobalt-added polyoxometalates, which are complex cobalt tungstate hydrates, have been shown to be effective photocatalysts for hydrogen evolution.[12][13] Its electrochemical properties also make it a promising material for supercapacitor electrodes, demonstrating high specific capacitance and desirable cyclic stability.[1][14]

Table 2: Chemical and Electrochemical Properties of Cobalt Tungstate

Property	Description / Value	References
Common Oxidation States	Co(II), Co(III)	[10][11]
Stability	Stable, but decomposes in basic solutions	[10]
Catalytic Activity	Active for electrochemical water oxidation and photocatalysis	[11][12]
Electrochemical Performance	High specific capacitance (e.g., 378 F g ⁻¹ at 2 mV s ⁻¹ in 2.0 M H ₂ SO ₄)	[1]

| Primary Use | Pigments, driers for inks/paints, electronic devices, catalysts |[4] |

Experimental Protocols

Synthesis Methodologies

Several methods are employed for the synthesis of cobalt tungstate hydrate, each influencing the material's morphology and properties.

- Co-precipitation Method: This is a common technique for producing cobalt tungstate nanoparticles.
 - Prepare an aqueous solution of a cobalt salt, such as cobalt chloride hexahydrate (CoCl₂·6H₂O) or cobalt acetate (Co(C₂H₃O₂)₂). [10][15]
 - Prepare a separate aqueous solution of a tungstate salt, typically sodium tungstate dihydrate (Na₂WO₄·2H₂O). [6][10]

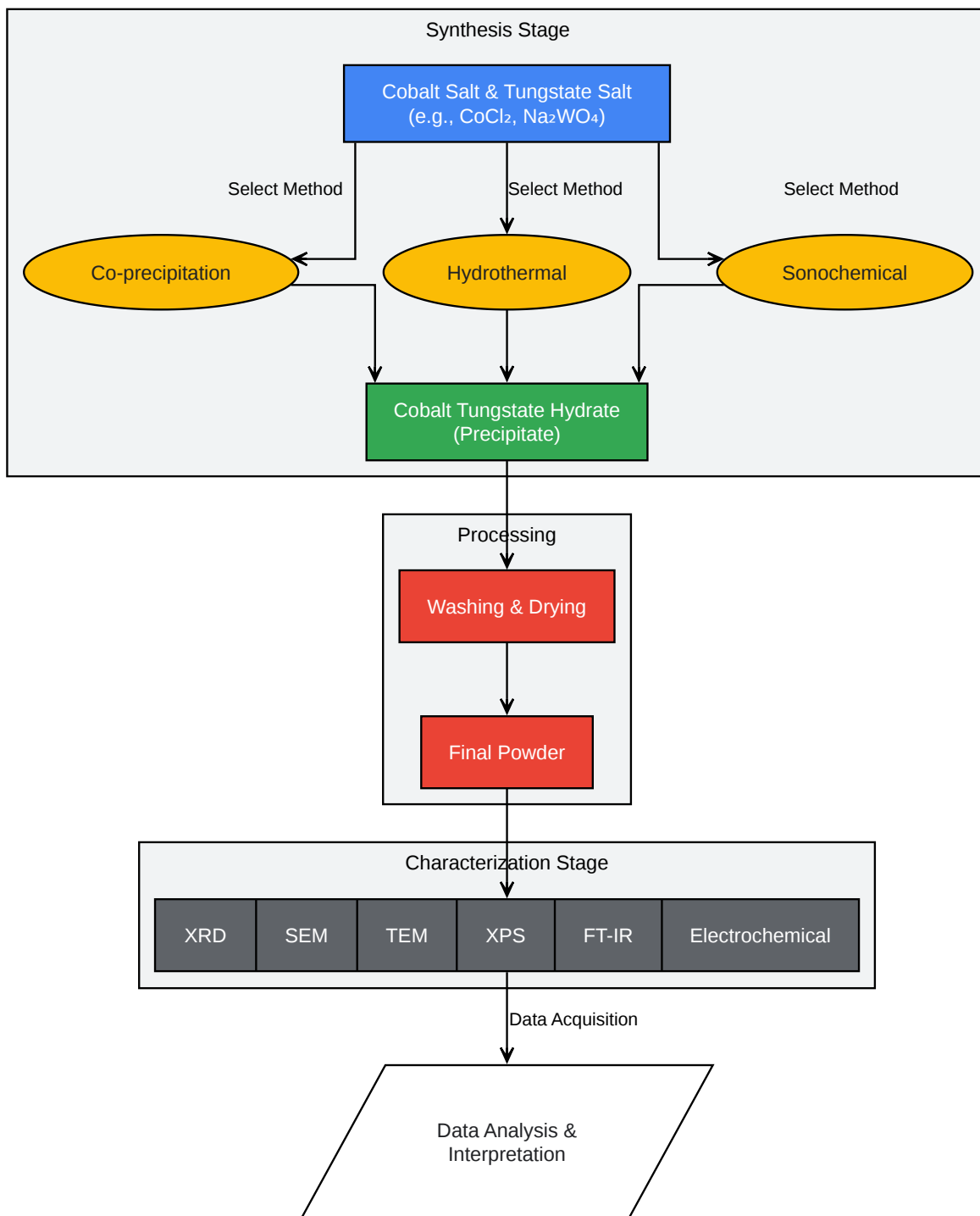
- Add the cobalt salt solution to the tungstate solution at once with stirring while heating to near boiling.[10]
- Gently boil the resulting mixture for approximately 15 minutes.[10]
- Adjust the pH of the solution to a range of 6.5 - 7.5 using glacial acetic acid.[10]
- The resulting precipitate is cooled, filtered, washed thoroughly with deionized water and ethanol, and then dried.[14][15]
- Hydrothermal/Solvothermal Method: This method is used to synthesize crystalline nanostructures like nanowires.
 - Select precursor materials such as cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and sodium tungstate dihydrate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$).[7]
 - Dissolve the precursors in a suitable solvent (e.g., water or ethanol).
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave to a specific temperature (e.g., 180-190°C) and maintain it for a set duration (e.g., 24 hours).[7]
 - After the reaction, allow the autoclave to cool to room temperature.
 - Collect the product by filtration, wash it with water and ethanol, and dry it.
- Sonochemical Method: This approach utilizes ultrasonic irradiation to induce the chemical reaction.
 - Dissolve cobalt(II) nitrate hexahydrate and sodium tungstate dihydrate in deionized water in separate beakers.[6]
 - Add the tungstate solution dropwise into the cobalt solution under high-intensity ultrasonic irradiation.
 - Continue the sonication for a specified time (e.g., 1 hour) at room temperature.

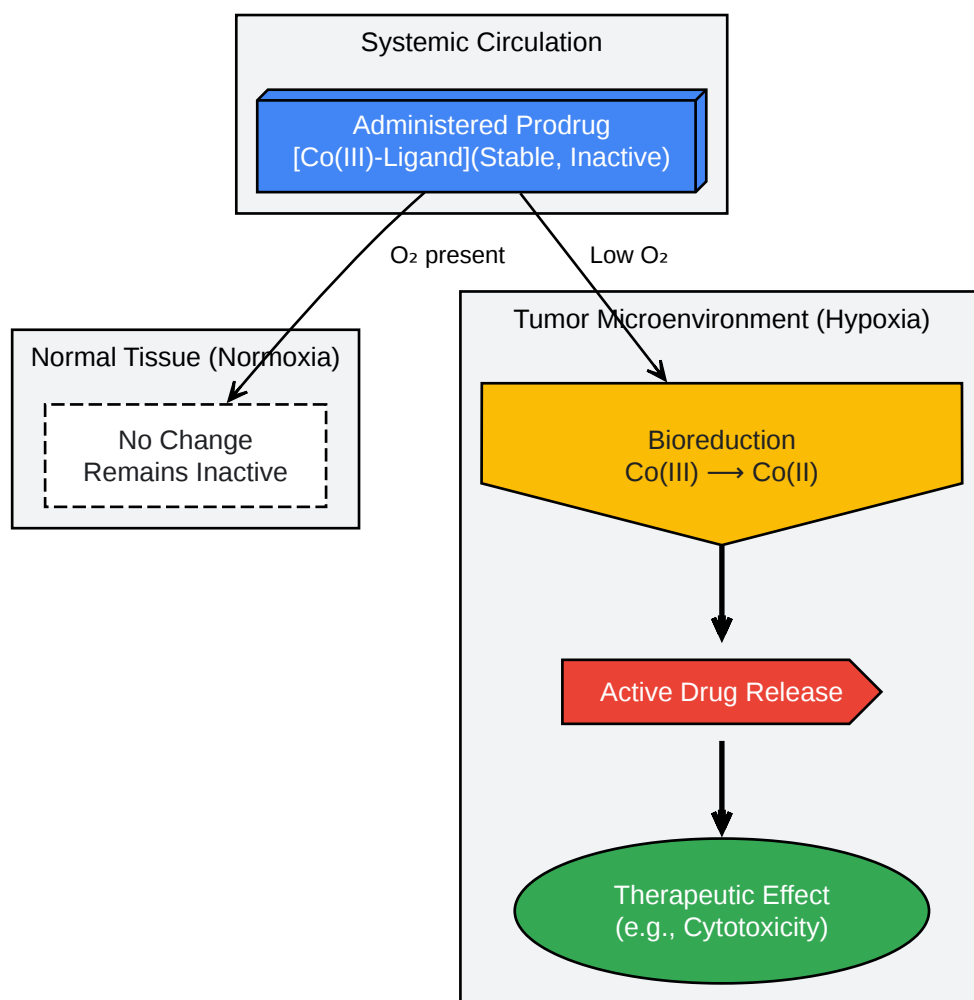
- The resulting precipitate is then separated by centrifugation, washed, and dried.

Characterization Techniques

To analyze the synthesized cobalt tungstate hydrate, a suite of characterization techniques is typically employed:

- X-ray Diffraction (XRD): Used to determine the crystal phase, structure, and purity of the material.[\[14\]](#)
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the particles.[\[14\]](#)
- Transmission Electron Microscopy (TEM): Used for detailed morphological analysis of nanostructures, including particle size and shape.[\[7\]](#)
- X-ray Photoelectron Spectroscopy (XPS): An essential tool for determining the elemental composition and, crucially, the oxidation states of cobalt and other elements on the material's surface.[\[11\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps identify the chemical bonds present in the compound, such as the characteristic stretching modes of W=O and O-W-O bridges.[\[14\]](#)
- Electrochemical Analysis: Techniques like Cyclic Voltammetry (CV), Galvanostatic Charge/Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) are used to evaluate the material's performance as a supercapacitor electrode.[\[1\]](#)





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